molecular formula C10H8BrN3O2 B1435982 methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2097988-71-9

methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1435982
CAS No.: 2097988-71-9
M. Wt: 282.09 g/mol
InChI Key: SBSXSXBWMPXKTB-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: It serves as a probe in studying biological processes due to its ability to form stable complexes with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-bromophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 2-bromophenyl azide.

    Cycloaddition Reaction: The 2-bromophenyl azide is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, are commonly used in the presence of a base like potassium phosphate.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl triazoles.

    Coupling Reactions: Biaryl triazole derivatives are formed.

Mechanism of Action

The mechanism of action of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)-1H-1,2,3-triazole: Lacks the ester group but shares the triazole and bromophenyl moieties.

    Methyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a fluorine atom instead of bromine.

Uniqueness

Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens

Properties

IUPAC Name

methyl 1-(2-bromophenyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXSXBWMPXKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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